![molecular formula C16H17NO4 B13436921 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 1438020-52-0](/img/structure/B13436921.png)
4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate through a Knorr reaction. This intermediate is then subjected to alkylation with benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Functionalized pyrrole derivatives with various substituents.
Scientific Research Applications
4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A precursor in the synthesis of the target compound.
2,4-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features.
Pyrrolopyrazine derivatives: Compounds with a pyrrole ring fused to a pyrazine ring, exhibiting diverse biological activities.
Uniqueness
4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. Additionally, the presence of multiple methyl groups can influence its reactivity and stability.
Biological Activity
4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17N2O4
- Molecular Weight : Approximately 287.31 g/mol
- CAS Number : Not specifically listed but related to pyrrole derivatives.
Antibacterial Activity
Research indicates that pyrrole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds with similar structures to 4-benzyl pyrroles showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL , indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
Pyrrole Derivative B | 12.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of pyrrole derivatives has been explored in various studies. For instance, compounds similar to 4-benzyl 2-methyl pyrroles have shown promising results in inhibiting cancer cell proliferation in vitro. One study reported an IC50 value of 30 µM against breast cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer agents .
The biological activity of pyrrole derivatives is often attributed to their ability to interact with cellular targets, leading to disruption of vital processes in microbial and cancer cells. The proposed mechanisms include:
- Inhibition of DNA synthesis
- Disruption of cell membrane integrity
- Interference with metabolic pathways
Case Study 1: Antibacterial Efficacy
In a laboratory study conducted on various pyrrole derivatives, including the target compound, researchers found that the compound exhibited a notable reduction in bacterial growth in a dose-dependent manner. This study emphasized the importance of structural modifications in enhancing antibacterial activity.
Case Study 2: Anticancer Properties
Another significant study focused on the cytotoxic effects of pyrrole derivatives on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent.
Properties
CAS No. |
1438020-52-0 |
---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-O-benzyl 2-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-13(11(2)17-14(10)16(19)20-3)15(18)21-9-12-7-5-4-6-8-12/h4-8,17H,9H2,1-3H3 |
InChI Key |
YNLNRZQEUCCPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OC |
Origin of Product |
United States |
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